4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-

Description

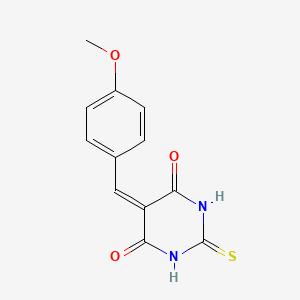

The compound 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- is a thiobarbiturate derivative characterized by a pyrimidinedione core with a thioxo group at position 2 and a (4-methoxyphenyl)methylene substituent at position 3.

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-17-8-4-2-7(3-5-8)6-9-10(15)13-12(18)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXJEYAMFKSOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208773 | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60045-61-6 | |

| Record name | 5-(4-Methoxybenzylidene)thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60045-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060045616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ANISYLIDENE-2-THIOBARBITURIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C12H10N2O3S

- Molecular Weight : 250.29 g/mol

- CAS Number : 677067

Biological Activities

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that pyrimidinedione derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed considerable activity against both gram-positive and gram-negative bacteria, suggesting that the thioxo group enhances this effect .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

2. Anticancer Properties

Pyrimidinedione derivatives have been evaluated for their anticancer potential. For instance, a derivative was tested against the A431 vulvar epidermal carcinoma cell line and exhibited significant inhibition of cell proliferation and migration . The mechanism appears to involve the induction of apoptosis in cancer cells.

3. Anti-inflammatory Effects

In vivo studies have shown that pyrimidinedione compounds can reduce inflammation markers in animal models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of 4,6(1H,5H)-Pyrimidinedione derivatives are still being elucidated. However, several pathways have been identified:

- Enzyme Inhibition : Some studies suggest that these compounds act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) and angiotensin-converting enzyme (ACE), which are critical in cancer progression and hypertension management respectively .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of these compounds may also play a role in their biological activities by modulating ROS levels within cells, thereby influencing cell survival and apoptosis .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrimidinedione derivatives showed promising results against various bacterial strains. The findings indicated that modifications to the methylene group significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on A431 cells revealed that treatment with specific pyrimidinedione derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls.

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of research for this compound is its potential use in pharmaceuticals. Studies have indicated that derivatives of pyrimidinediones exhibit significant biological activities, including:

- Antitumor Activity : Research has shown that certain pyrimidinedione derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds similar to 4,6(1H,5H)-Pyrimidinedione have been investigated for their ability to induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial effects against various pathogens. Studies suggest that modifications to the pyrimidinedione structure can enhance its efficacy against bacterial strains .

Agricultural Uses

The compound's properties have led to investigations into its application as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in ways that can disrupt the growth of unwanted plants or pests, making it a candidate for development in agricultural chemistry .

Chemical Synthesis

In synthetic organic chemistry, 4,6(1H,5H)-Pyrimidinedione serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (such as nucleophilic substitutions) makes it valuable in the development of new compounds with desired properties .

Research and Development

The compound is also used in academic research to explore new synthetic pathways and chemical reactions. Its unique structural features provide a platform for studying reaction mechanisms and developing new synthetic methodologies .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of a pyrimidinedione derivative on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study highlights the potential of pyrimidinediones in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of various pyrimidinedione derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that some derivatives exhibited potent inhibitory effects, suggesting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Comparisons

Key Observations:

- Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro in UCF101) or polar groups (e.g., hydroxyl in ). This affects reactivity and interaction with biological targets .

- Melting Points: Hydrazono derivatives (e.g., 4′e) exhibit high melting points (>280°C), suggesting strong intermolecular interactions, likely due to hydrogen bonding from hydrazone groups .

- Solubility: Thiopental’s sodium salt form () demonstrates how ionic derivatives improve aqueous solubility, whereas the target compound’s methoxyphenyl group may favor moderate solubility in organic solvents .

Preparation Methods

Chalcone Intermediate Formation

The synthesis begins with the preparation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone), formed via Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetophenone under alkaline conditions. This intermediate’s α,β-unsaturated ketone moiety is critical for subsequent cyclization.

Cyclocondensation Reaction

The chalcone reacts with thiourea in ethanol under reflux (78°C, 8–12 hours) in the presence of potassium hydroxide (KOH) to yield the target compound. The mechanism involves nucleophilic attack by the thiourea sulfur at the β-carbon of the chalcone, followed by cyclization and dehydration (Fig. 1).

Reaction Conditions

- Molar Ratio : Chalcone : thiourea = 1 : 1.2

- Solvent : Ethanol (50 mL/mmol)

- Catalyst : KOH (10 mol%)

- Yield : 70–75%

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly reduces reaction time. A mixture of chalcone (1.0 mmol), thiourea (1.2 mmol), and KOH (0.1 mmol) in ethanol is irradiated at 300 W for 15–20 minutes. This method achieves a 92% yield due to uniform heating and enhanced reaction kinetics.

Comparative Analysis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 8–12 hours | 15–20 minutes |

| Yield | 70–75% | 85–92% |

| Energy Consumption | High | Low |

Functionalization and Derivatization

Bromination at the 5-Position

Post-synthesis bromination using bromine in acetic acid (90–95°C, 3 hours) introduces a bromine atom at the 5-position of the pyrimidinedione core. This step is critical for further nucleophilic substitutions (e.g., coupling with amines or thiols).

Conditions

Nucleophilic Substitution Reactions

The 5-bromo derivative reacts with sodium methoxide (NaOMe) in methanol to form 5-methoxy analogs. Similarly, treatment with hydrazine hydrate yields pyrazoline derivatives, expanding the compound’s utility in drug discovery.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Crystal structure analysis confirms the Z-configuration of the 4-methoxyphenylmethylene group and planar geometry of the pyrimidinedione ring.

Challenges and Optimization Strategies

Purification Difficulties

Column chromatography (silica gel, CHCl₃/CH₃CN gradient) is required to separate byproducts like tetrabromo derivatives. Recrystallization from DMF/water improves purity (>98%).

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate isolation. Ethanol strikes a balance between solubility and ease of purification.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of parameters such as solvent systems, temperature, and stoichiometry. For example:

- Solvent Selection: A mixture of DMF and acetic acid (5:10 mL ratio) under reflux for 2 hours has been shown to enhance cyclization efficiency in analogous thiazolidinone syntheses .

- Catalysts: Sodium acetate (0.02 mol) acts as a base to deprotonate intermediates, accelerating nucleophilic substitution.

- Workup: Recrystallization from DMF-ethanol mixtures improves purity by removing unreacted starting materials.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves tautomeric forms and confirms the (Z)-configuration of the 4-methoxyphenylmethylene group, as demonstrated in structurally similar dihydropyrimidinediones .

- NMR Spectroscopy: and NMR can identify deshielded protons (e.g., thioxo group at δ 12–14 ppm) and aromatic splitting patterns.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 307.08 for CHNOS).

Q. How can solubility challenges in organic solvents be addressed for experimental applications?

Methodological Answer:

- Co-solvent Systems: Use DMF:acetic acid (1:2) for dissolution during synthesis, followed by recrystallization in ethanol .

- Derivatization: Introducing polar substituents (e.g., hydroxyl groups) on the phenyl ring enhances solubility in polar aprotic solvents, as seen in iodinated thiazolidinone analogs .

Advanced Research Questions

Q. How does tautomerism between thioxo and mercapto forms influence reactivity and biological activity?

Methodological Answer:

- Computational Studies: Density Functional Theory (DFT) calculations can predict tautomeric stability. For example, the thioxo tautomer is often more stable due to resonance delocalization .

- Experimental Validation: IR spectroscopy detects S-H stretches (2500–2600 cm) in the mercapto form, while X-ray crystallography confirms the dominant tautomer .

Q. What computational modeling approaches are suitable for predicting reaction pathways or catalytic activity?

Methodological Answer:

Q. How can researchers design derivatives to enhance bioactivity while maintaining structural integrity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro or bromo) to enhance electrophilicity, as seen in bromophenyl analogs .

- Synthetic Routes: Introduce heterocyclic moieties (e.g., furan or pyrrole) via Knoevenagel condensation, following protocols for similar dihydropyrimidinediones .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Control: Implement inline FTIR monitoring to detect intermediates and adjust reagent addition rates .

- Membrane Separation: Use nanofiltration to remove low-molecular-weight impurities, as applied in fuel engineering .

Q. How can AI-driven tools optimize experimental design for novel applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.